molecular formula C29H47O4P B2868757 bis[5-methyl-2-(propan-2-yl)cyclohexyl] [(2E)-1-hydroxy-3-phenylprop-2-en-1-yl]phosphonate CAS No. 474621-37-9

bis[5-methyl-2-(propan-2-yl)cyclohexyl] [(2E)-1-hydroxy-3-phenylprop-2-en-1-yl]phosphonate

Cat. No.: B2868757
CAS No.: 474621-37-9
M. Wt: 490.665
InChI Key: LULHSQHFOAPDAQ-SAPNQHFASA-N
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Description

Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [(2E)-1-hydroxy-3-phenylprop-2-en-1-yl]phosphonate is a structurally complex organophosphorus compound. Its phosphonate core is esterified with two substituted cyclohexyl groups and a (2E)-1-hydroxy-3-phenylprop-2-en-1-yl moiety. The cyclohexyl substituents feature methyl and isopropyl groups at the 5- and 2-positions, respectively, introducing significant steric bulk. The (2E)-propenyl group contains a hydroxyl functionality and a phenyl ring, enabling hydrogen bonding and aromatic interactions. Structural determination of such compounds typically employs crystallographic tools like SHELX for refinement and ORTEP for visualization .

Properties

IUPAC Name

(E)-1-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-3-phenylprop-2-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H47O4P/c1-20(2)25-15-12-22(5)18-27(25)32-34(31,29(30)17-14-24-10-8-7-9-11-24)33-28-19-23(6)13-16-26(28)21(3)4/h7-11,14,17,20-23,25-30H,12-13,15-16,18-19H2,1-6H3/b17-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LULHSQHFOAPDAQ-SAPNQHFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OP(=O)(C(C=CC2=CC=CC=C2)O)OC3CC(CCC3C(C)C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCC(C(C1)OP(=O)(C(/C=C/C2=CC=CC=C2)O)OC3CC(CCC3C(C)C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H47O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis[5-methyl-2-(propan-2-yl)cyclohexyl] [(2E)-1-hydroxy-3-phenylprop-2-en-1-yl]phosphonate typically involves multiple steps, including the formation of cyclohexyl groups, the introduction of the phosphoryl group, and the assembly of the phenylpropene backbone. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

bis[5-methyl-2-(propan-2-yl)cyclohexyl] [(2E)-1-hydroxy-3-phenylprop-2-en-1-yl]phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, such as solvent choice and temperature, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphoryl derivatives, while reduction could lead to the formation of simpler alcohols or hydrocarbons.

Scientific Research Applications

bis[5-methyl-2-(propan-2-yl)cyclohexyl] [(2E)-1-hydroxy-3-phenylprop-2-en-1-yl]phosphonate has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of bis[5-methyl-2-(propan-2-yl)cyclohexyl] [(2E)-1-hydroxy-3-phenylprop-2-en-1-yl]phosphonate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Analysis

The target compound’s phosphonate ester structure can be compared to bis(1-ethylpropyl) methylphosphonate (CAS 5828-67-1, C11H25O3P) . Key differences include:

  • Cyclohexyl vs. Branched Alkyl Substituents : The target’s cyclohexyl groups (with methyl and isopropyl) are bulkier and more rigid than the branched 1-ethylpropyl groups in the comparator. This rigidity may reduce conformational flexibility, impacting molecular packing and solubility.
  • Hydroxy-Phenylpropenyl Group : The (2E)-1-hydroxy-3-phenylprop-2-en-1-yl moiety introduces hydrogen-bonding capability (via the hydroxyl group) and π-π interactions (via the phenyl ring), absent in the comparator.

Hydrogen Bonding and Crystal Packing

The hydroxyl group in the target compound enables hydrogen bonding, a critical factor in crystal engineering and supramolecular chemistry. highlights the role of hydrogen-bonding patterns in molecular aggregation . In contrast, bis(1-ethylpropyl) methylphosphonate lacks hydrogen-bond donors, relying on weaker van der Waals interactions for crystal stabilization. This difference may lead to distinct melting points, solubility profiles, and solid-state architectures.

Physical and Chemical Properties

  • Molecular Weight and Solubility : The target compound’s molecular weight is significantly higher due to its complex substituents, likely reducing volatility and aqueous solubility compared to smaller phosphonates like bis(1-ethylpropyl) methylphosphonate .
  • Reactivity : The hydroxyl group in the target compound may enhance susceptibility to acid/base reactions or serve as a site for further functionalization. In contrast, the comparator’s purely aliphatic structure limits such reactivity.

Tabulated Comparison

Property Target Compound Bis(1-ethylpropyl) methylphosphonate
Molecular Formula C28H43O4P (estimated) C11H25O3P
Key Substituents Cyclohexyl (methyl/isopropyl), (2E)-hydroxy-phenylpropenyl Branched 1-ethylpropyl
Hydrogen Bonding Yes (hydroxyl group) No
Aromatic Interactions Yes (phenyl group) No
Potential Applications Drug design, supramolecular chemistry, flame retardants Lubricants, plasticizers

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